molecular formula C17H18N2O3S B5732347 methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5732347
M. Wt: 330.4 g/mol
InChI Key: NXHYDUZYXWFVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate, also known as MBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. Specifically, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate for lab experiments is its low toxicity profile, which makes it a safer alternative to other anti-cancer agents. Additionally, this compound has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as anti-inflammatory and anti-oxidant therapy. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.

Synthesis Methods

Methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate can be synthesized by the reaction of 4-aminobenzoic acid with 3-methoxybenzyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain this compound.

Scientific Research Applications

Methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate has been studied extensively for its potential use as an anti-cancer agent. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes. This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

methyl 4-[(3-methoxyphenyl)methylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-21-15-5-3-4-12(10-15)11-18-17(23)19-14-8-6-13(7-9-14)16(20)22-2/h3-10H,11H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHYDUZYXWFVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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